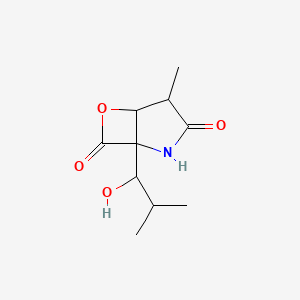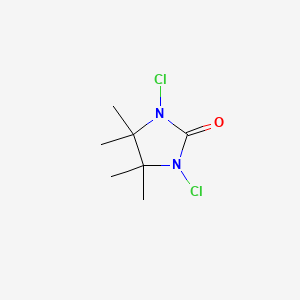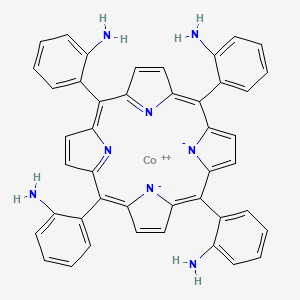
5-Androsten-3beta-ol-16-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Androsten-3beta-ol-16-one: is a steroid hormone with weak androgenic activity. It is a metabolite of testosterone and dihydrotestosterone. This compound is naturally produced by the enzyme 5alpha-reductase from the adrenal hormone dehydroepiandrosterone. It was first isolated in 1931 by Adolf Friedrich Johann Butenandt and Kurt Tscherning .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Androsten-3beta-ol-16-one can be synthesized from the readily available 3-hydroxy-17-ketone through a simple sequence of reactions. The overall yield of this process is approximately 53% .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction sequences as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Androsten-3beta-ol-16-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms of the steroid.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the steroid.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: 5-Androsten-3beta-ol-16-one is used as a precursor in the synthesis of other steroid hormones and related compounds. It is also used in studies of steroid metabolism and enzyme activity.
Biology: In biological research, this compound is used to study the effects of weak androgens on various physiological processes. It is also used in studies of hormone regulation and signaling pathways.
Medicine: this compound has potential applications in hormone replacement therapy and the treatment of certain hormonal disorders. It is also being investigated for its potential use in the treatment of conditions related to androgen deficiency.
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various steroid-based drugs. It is also used in the production of certain dietary supplements.
Mechanism of Action
5-Androsten-3beta-ol-16-one exerts its effects by binding to androgen receptors in target tissues. This binding activates the androgen receptor, leading to changes in gene expression and subsequent physiological effects. The molecular targets and pathways involved include the regulation of gene transcription and the modulation of various signaling pathways related to androgenic activity .
Comparison with Similar Compounds
- 3beta-Androsterone
- 3beta-Hydroxy-5alpha-androstan-17-one
- 5alpha-Androstan-3beta-ol-17-one
Comparison: 5-Androsten-3beta-ol-16-one is unique in its specific structure and weak androgenic activity. Compared to similar compounds, it has distinct metabolic pathways and physiological effects. For example, 3beta-Androsterone and 3beta-Hydroxy-5alpha-androstan-17-one have different metabolic fates and activities in the body .
Properties
CAS No. |
5088-64-2 |
|---|---|
Molecular Formula |
C19H28O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-16-one |
InChI |
InChI=1S/C19H28O2/c1-18-7-6-16-15(17(18)10-14(21)11-18)4-3-12-9-13(20)5-8-19(12,16)2/h3,13,15-17,20H,4-11H2,1-2H3/t13-,15+,16-,17-,18+,19-/m0/s1 |
InChI Key |
IHHKCVMULSSIQO-RHNZQBAGSA-N |
SMILES |
CC12CCC3C(C1CC(=O)C2)CC=C4C3(CCC(C4)O)C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)C2)CC=C4[C@@]3(CC[C@@H](C4)O)C |
Canonical SMILES |
CC12CCC3C(C1CC(=O)C2)CC=C4C3(CCC(C4)O)C |
| 5088-64-2 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-ylidene)amino]benzamide](/img/structure/B1219958.png)


![Ethyl 7-amino-2-(4-tert-butylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1219969.png)







![ETHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE](/img/structure/B1219981.png)

